molecular formula C7H14N2O B13636660 (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol

(3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol

Cat. No.: B13636660
M. Wt: 142.20 g/mol
InChI Key: ODCXRRNZBOEXMB-RNFRBKRXSA-N
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Description

(3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol is a chiral compound with a unique structure that includes both azetidine and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol typically involves the formation of the azetidine and pyrrolidine rings followed by their coupling. One common method involves the use of azetidine-1-carboxylate as a starting material, which undergoes cyclization to form the azetidine ring. The pyrrolidine ring is then introduced through a series of reactions involving nucleophilic substitution and reduction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined azetidine and pyrrolidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol

InChI

InChI=1S/C7H14N2O/c10-7-5-8-4-6(7)9-2-1-3-9/h6-8,10H,1-5H2/t6-,7-/m1/s1

InChI Key

ODCXRRNZBOEXMB-RNFRBKRXSA-N

Isomeric SMILES

C1CN(C1)[C@@H]2CNC[C@H]2O

Canonical SMILES

C1CN(C1)C2CNCC2O

Origin of Product

United States

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